Jasmonic Acid

Description

Properties

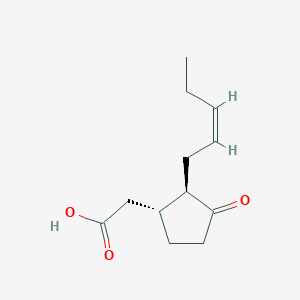

IUPAC Name |

2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-HWKXXFMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037665 | |

| Record name | Jasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | Jasmonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6894-38-8, 59366-47-1 | |

| Record name | Jasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6894-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JASMONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RI5N05OWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Jasmonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Scent of Defense: A Technical History of Jasmonic Acid's Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The discovery of jasmonic acid and the subsequent unraveling of its complex signaling network represent a landmark achievement in plant biology. From its fragrant origins in jasmine oil to its central role as a master regulator of plant defense and development, the story of jasmonic acid is one of meticulous scientific inquiry, technological advancement, and paradigm-shifting discoveries. This guide provides a deep technical dive into the historical milestones of jasmonic acid research, offering not just a chronological account, but also an exploration of the experimental rationale and methodologies that propelled the field forward. For researchers and professionals in drug development, understanding this history is not merely an academic exercise; it provides a foundational knowledge of a critical signaling pathway with immense potential for agricultural and therapeutic applications.

The Genesis: From Fragrance to Function

The journey into the world of jasmonates began not in a plant physiology lab, but in the realm of natural product chemistry, driven by the allure of a captivating scent.

The Isolation of a Fragrant Molecule: Methyl Jasmonate

In 1962, the Swiss chemist Édouard Demole and his colleagues, while analyzing the chemical constituents of jasmine oil from Jasminum grandiflorum, isolated a compound responsible for its characteristic fragrance.[1][2] Using techniques such as gas chromatography and spectroscopy, they identified this volatile compound as methyl jasmonate.[3] At the time, its biological significance in the plant itself was unknown; it was simply another intriguing natural product.

Unveiling the Free Acid: Jasmonic Acid

Nearly a decade later, in 1971, the free acid form, jasmonic acid, was isolated from the culture filtrate of the fungus Lasiodiplodia theobromae.[2] This discovery was significant as it suggested that jasmonates were not exclusive to the plant kingdom and hinted at their potential as signaling molecules.

The early 1980s marked a turning point when the first physiological effects of jasmonates on plants were observed. Ueda and Kato in 1980 described a senescence-promoting effect of jasmonic acid, and shortly after, Dathe and colleagues characterized it as a growth inhibitor.[1] These findings provided the first tantalizing clues that jasmonates were more than just fragrant compounds; they were potent regulators of plant physiology.[4]

Deciphering the Blueprint: The Jasmonate Biosynthetic Pathway

The realization that jasmonic acid was a plant growth regulator spurred intense research into its biosynthesis. A pivotal breakthrough came in 1984 from the work of Vick and Zimmerman, who elucidated the core biosynthetic pathway, now known as the octadecanoid pathway.[1][2]

The Vick and Zimmerman Model: A Step-by-Step Elucidation

Vick and Zimmerman's research laid the foundation for our current understanding of jasmonate biosynthesis.[1] Their experiments involved feeding plant tissues with radioactively labeled precursors, such as linolenic acid, and then tracking the labeled products through various biochemical fractions.[5] This allowed them to piece together the enzymatic steps of the pathway.

The key steps they identified were:

-

Release of α-linolenic acid: The pathway begins with the release of α-linolenic acid from chloroplast membranes.

-

Oxygenation by Lipoxygenase (LOX): This fatty acid is then oxygenated by a 13-lipoxygenase (13-LOX) enzyme.

-

Formation of an Unstable Allene Oxide: The resulting hydroperoxide is converted to an unstable allene oxide by allene oxide synthase (AOS).

-

Cyclization by Allene Oxide Cyclase (AOC): The allene oxide is then cyclized by allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (OPDA).

-

Reduction and β-oxidation: OPDA is subsequently reduced and undergoes three rounds of β-oxidation in the peroxisome to yield jasmonic acid.[6]

A Hormone for Hardship: The Role of Jasmonates in Plant Defense

The early 1990s witnessed a paradigm shift in our understanding of jasmonates, moving them from the realm of growth regulators to key players in plant defense. This was largely driven by the seminal work of Farmer and Ryan.

The Groundbreaking Discovery: Induction of Proteinase Inhibitors

In 1990, Farmer and Ryan demonstrated that airborne methyl jasmonate could induce the synthesis of proteinase inhibitors in tomato plants.[7] Proteinase inhibitors are anti-digestive proteins that interfere with the digestive enzymes of herbivorous insects, thus acting as a potent defense mechanism.[8] This discovery provided the first direct evidence for the role of jasmonates in plant defense against herbivores.

Their subsequent work in 1992 further solidified this role, showing that both methyl jasmonate and jasmonic acid could induce the expression of proteinase inhibitor genes at the transcriptional level.[9][10]

Experimental Approach: Uncovering Gene Regulation

Farmer and Ryan's experiments were elegantly designed to demonstrate the signaling role of jasmonates. A key technique they employed was Northern blot analysis .

Experimental Protocol: Northern Blot Analysis for Proteinase Inhibitor Gene Expression

-

Plant Treatment: Tomato plants were exposed to airborne methyl jasmonate or treated with a solution of jasmonic acid. Control plants were left untreated.

-

RNA Extraction: At various time points after treatment, total RNA was extracted from the leaves of both treated and control plants.

-

Gel Electrophoresis: The extracted RNA was separated by size using agarose gel electrophoresis.

-

Blotting: The separated RNA was transferred from the gel to a nitrocellulose membrane.

-

Hybridization: The membrane was incubated with a radioactively labeled DNA probe specific for the proteinase inhibitor gene.

-

Detection: The membrane was exposed to X-ray film. The presence of a dark band on the film indicated the presence of the proteinase inhibitor mRNA, and the intensity of the band correlated with the level of gene expression.

This technique allowed them to visualize the accumulation of specific mRNAs in response to jasmonate treatment, providing strong evidence for transcriptional regulation.[9]

The Signaling Cascade: From Perception to Response

The discovery of jasmonates' role in defense opened up a new frontier: understanding how plants perceive this chemical signal and translate it into a physiological response. The identification of the key players in the jasmonate signaling pathway was a major focus of research in the late 1990s and 2000s.

The Key to the Lock: The COI1 Receptor

A crucial breakthrough came in 1994 with the identification of the coronatine insensitive1 (coi1) mutant in Arabidopsis thaliana by Feys and colleagues.[11] Coronatine is a phytotoxin produced by the bacterium Pseudomonas syringae that mimics the action of jasmonates. The coi1 mutant was resistant to the inhibitory effects of coronatine and was also found to be male-sterile and insensitive to methyl jasmonate.[12] This suggested that the COI1 protein was a central component of the jasmonate signaling pathway.

In 1998, the COI1 gene was cloned and found to encode an F-box protein.[13] F-box proteins are components of SCF E3 ubiquitin ligase complexes, which are responsible for targeting specific proteins for degradation. This finding hinted at a mechanism of jasmonate signaling based on targeted protein degradation.

Experimental Protocol: Genetic Screen for the coi1 Mutant

-

Mutagenesis: Arabidopsis seeds were treated with a chemical mutagen, such as ethyl methanesulfonate (EMS), to induce random mutations in the genome.

-

Screening: The M2 generation of mutagenized seeds was germinated on a medium containing coronatine or methyl jasmonate.

-

Selection: Seedlings that did not exhibit the typical jasmonate-induced root growth inhibition were selected as potential mutants.

-

Genetic Analysis: The selected mutants were subjected to genetic analysis to confirm that the phenotype was due to a single gene mutation and to map the location of the gene on the chromosome.

-

Gene Cloning: The gene responsible for the mutant phenotype was identified and cloned using map-based cloning techniques.

The Repressors: JAZ Proteins

The next major piece of the puzzle fell into place in 2007 with the discovery of the JASMONATE ZIM-DOMAIN (JAZ) proteins.[6] Several research groups independently identified JAZ proteins as repressors of jasmonate-responsive genes.

In the absence of a jasmonate signal, JAZ proteins bind to and inhibit the activity of transcription factors, such as MYC2, that are required for the expression of jasmonate-responsive genes.[14]

The Molecular Glue: JA-Ile and the COI1-JAZ Co-receptor

The final piece of the core signaling mechanism was the identification of the bioactive form of jasmonate and the precise nature of the receptor. In 2009, it was discovered that the biologically active form of jasmonate is not jasmonic acid itself, but its conjugate with the amino acid isoleucine, jasmonoyl-isoleucine (JA-Ile) .[15]

Crucially, it was found that JA-Ile acts as a "molecular glue" that promotes the interaction between COI1 and the JAZ repressors.[16] This led to the understanding that the true jasmonate receptor is a co-receptor complex composed of COI1 and a JAZ protein.[16][17]

Confirming Interactions: The Power of In Vitro and In Vivo Techniques

The model of the COI1-JAZ co-receptor was solidified through a combination of in vitro and in vivo experiments designed to demonstrate direct protein-protein interactions.

In Vitro Validation: Pull-Down Assays

Pull-down assays are a powerful in vitro technique used to confirm direct physical interactions between two proteins.[4] In the context of jasmonate signaling, these assays were instrumental in showing that COI1 and JAZ proteins interact in a JA-Ile-dependent manner.[18]

Experimental Protocol: In Vitro Pull-Down Assay

-

Bait Protein Immobilization: A recombinant "bait" protein (e.g., His-tagged JAZ) is immobilized on affinity beads (e.g., Ni-NTA agarose).

-

Incubation with Prey Protein: The immobilized bait protein is incubated with a cell lysate or a purified "prey" protein (e.g., COI1) in the presence or absence of JA-Ile.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bait protein and any interacting prey proteins are eluted from the beads.

-

Detection: The eluted proteins are separated by SDS-PAGE and the presence of the prey protein is detected by Western blotting using an antibody specific to the prey protein.

A positive result, where the prey protein is detected only in the presence of JA-Ile, provides strong evidence for a hormone-dependent interaction.

In Vivo Confirmation: Co-immunoprecipitation (Co-IP)

Co-immunoprecipitation (Co-IP) is an in vivo technique used to demonstrate that two proteins interact within the cell.[19][20] This method was crucial for confirming that the COI1-JAZ interaction occurs in living plant cells.

Experimental Protocol: Co-immunoprecipitation (Co-IP)

-

Cell Lysis: Plant cells or tissues are lysed to release their protein contents while maintaining protein-protein interactions.

-

Immunoprecipitation: An antibody specific to the "bait" protein (e.g., COI1) is added to the cell lysate. The antibody-protein complexes are then captured using protein A/G-conjugated beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bait protein and its interacting partners are eluted from the beads.

-

Detection: The eluted proteins are analyzed by Western blotting using an antibody against the "prey" protein (e.g., JAZ).

The detection of the prey protein in the immunoprecipitated complex confirms the in vivo interaction.

Quantifying the Interaction: Binding Affinity

To further characterize the COI1-JAZ co-receptor, researchers quantified the binding affinity of JA-Ile to the complex. This was achieved using techniques such as radioligand binding assays .[16]

These assays involve incubating the recombinant COI1-JAZ complex with a radioactively labeled ligand (e.g., ³H-coronatine) and varying concentrations of a competing unlabeled ligand (e.g., JA-Ile). By measuring the displacement of the radiolabeled ligand, the binding affinity (Kd) of the unlabeled ligand can be determined.

Table 1: Binding Affinities within the Jasmonate Co-receptor Complex

| Interacting Molecules | Ligand | Binding Affinity (Kd) | Reference |

| COI1-JAZ1 | ³H-coronatine | 48 nM | [16] |

| COI1-JAZ6 | ³H-coronatine | 68 nM | [16] |

These quantitative data provided a deeper understanding of the molecular interactions at the heart of jasmonate perception.[17]

Modern Approaches: Quantifying Jasmonates in Plants

The ability to accurately quantify the levels of different jasmonates in plant tissues under various conditions has been crucial for understanding their dynamic roles in plant responses to stress. Early methods relied on gas chromatography-mass spectrometry (GC-MS).[21] More recently, more sensitive and high-throughput methods have been developed.

Table 2: Methods for Quantifying Jasmonates in Plant Tissues

| Method | Principle | Advantages | Disadvantages |

| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | High sensitivity and specificity. | Requires derivatization, which can be time-consuming. |

| UPLC-nanoESI-MS/MS | Ultra-performance liquid chromatography for separation coupled with nano-electrospray ionization and tandem mass spectrometry. | High throughput, high sensitivity, and ability to quantify multiple jasmonates simultaneously. | Requires specialized and expensive equipment. |

These advanced analytical techniques have enabled researchers to create detailed profiles of jasmonate accumulation in response to various stimuli, providing valuable insights into the regulation of the jasmonate signaling pathway.[22][23][24][25]

Conclusion and Future Perspectives

The history of jasmonic acid discovery is a testament to the power of interdisciplinary research, from the initial chemical characterization of a fragrant molecule to the intricate molecular dissection of a complex signaling pathway. The journey has revealed a sophisticated mechanism by which plants perceive and respond to their environment, with jasmonates acting as key messengers in the face of biotic and abiotic challenges.

For researchers and professionals in drug development, the jasmonate signaling pathway presents a rich landscape of potential targets. Modulating this pathway could lead to the development of novel strategies to enhance crop resilience to pests and pathogens, thereby improving food security. Furthermore, the fundamental principles of hormone perception and signal transduction elucidated through the study of jasmonates have broad implications for understanding signaling pathways in other organisms, including humans. The scent of jasmine has indeed led us to a deep and fundamental understanding of life at the molecular level, and the story is far from over.

References

- Wasternack, C. (2007). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany, 100(4), 681–697.

- Liu, F., et al. (2004). COS1: An Arabidopsis coronatine insensitive1 Suppressor Essential for Regulation of Jasmonate-Mediated Plant Defense and Senescence. The Plant Cell, 16(5), 1279–1291.

- Glauser, G., et al. (2014). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Methods in Molecular Biology, 1083, 131–143.

- Zadra, C., et al. (2006). Quantification of Jasmonic Acid by SPME in Tomato Plants Stressed by Ozone. Journal of Agricultural and Food Chemistry, 54(25), 9317–9321.

- Sheard, L. B., et al. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor.

- Vick, B. A., & Zimmerman, D. C. (1984). Biosynthesis of Jasmonic Acid by Several Plant Species. Plant Physiology, 75(2), 458–461.

- Zadra, C., et al. (2006). Quantification of Jasmonic Acid by SPME in Tomato Plants Stressed by Ozone. Journal of Agricultural and Food Chemistry, 54(25), 9317–9321.

- Wasternack, C., & Song, S. (2017). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany, 68(6), 1303–1321.

- Farmer, E. E., Johnson, R. R., & Ryan, C. A. (1992). Regulation of Expression of Proteinase Inhibitor Genes by Methyl Jasmonate and Jasmonic Acid. Plant Physiology, 98(3), 995–1002.

- Farmer, E. E., & Ryan, C. A. (1992). Regulation of expression of proteinase inhibitor genes by methyl jasmonate and jasmonic acid. Plant Physiology, 98(3), 995-1002.

- Vick, B. A., & Zimmerman, D. C. (1984). Biosynthesis of jasmonic Acid by several plant species. Plant Physiology, 75(2), 458-461.

- Xu, L., et al. (2002). Identification of Leaky Mutant Alleles coi1-2 and coi1-8 of COI1. The Plant Cell, 14(8), 1919–1931.

- Creative Proteomics. (n.d.).

- Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021–1058.

- Rakwal, R., Agrawal, G. K., & Tamogami, S. (2012). Quantification of Jasmonic and Salicylic Acids in Rice Seedling Leaves. Methods in Molecular Biology, 860, 237–247.

- Devoto, A., & Turner, J. G. (2005). Jasmonate signalling. Physiologia Plantarum, 123(2), 161–172.

- Schaller, A., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis – Structure, function, regulation. Phytochemistry, 70(13-14), 1532–1538.

- Ghorbel, M., et al. (2021). A simplified schematic presentation of jasmonate (JA) signaling.

- Sigma-Aldrich. (n.d.). Pull-Down Assays.

- Sheard, L. B., et al. (2010). COI1–ASK1 and JAZ proteins form a high-affinity jasmonate co-receptor.

- Turner, J. G., Ellis, C., & Devoto, A. (2002). The Jasmonate Signal Pathway. The Plant Cell, 14(suppl 1), S153–S164.

- Farmer, E. E., & Ryan, C. A. (1990). Interplant communication: airborne methyl jasmonate induces synthesis of proteinase inhibitors in plant leaves. Proceedings of the National Academy of Sciences, 87(19), 7713–7716.

- Thines, B., et al. (2007). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 104(46), 18320–18325.

- Yan, J., et al. (2009). Crystal structures of the COI1-ASK1 complex with JA-Ile and the Jas JAZ1 peptide and the MYC3 (N-terminus) complex with the Jas JAZ1 peptide.

- Howe, G. A. (2018).

- Wu, Y., & Li, Q. (2019). Co-immunoprecipitation Assays to Detect Protein-Protein Interactions. Methods in Molecular Biology, 1959, 217–225.

- Adams-Phillips, L., et al. (2010). COI1, a jasmonate receptor, is involved in ethylene-induced inhibition of Arabidopsis root growth in the light. Journal of Experimental Botany, 61(11), 2991–3001.

- Creative Proteomics. (n.d.). Co-IP Protocol-How To Conduct A Co-IP.

- Maffei, M. E., et al. (2001). Electrical signalling and systemic proteinase inhibitor induction in the wounded plant. Journal of Experimental Botany, 52(358), 1163–1171.

- Assay Genie. (2023). Co-Immunoprecipitation (Co-IP) Protocol: 9 Easy Steps To Co-IPs.

- Staswick, P. E. (1992). Jasmonate, Genes, and Fragrant Signals. Plant Physiology, 99(3), 804–807.

- Yan, J., et al. (2009). The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor. The Plant Cell, 21(8), 2220–2236.

- Springer Nature Experiments. (n.d.).

- SENS Research Foundation. (2020, November 25). Pull-Down Assay Protocol [Video]. YouTube.

- Li, L., et al. (2004). The Tomato Homolog of CORONATINE-INSENSITIVE1 Is Required for the Maternal Control of Seed Maturation, Jasmonate-Signaled Defense Responses, and Glandular Trichome Development. The Plant Cell, 16(1), 126–143.

- Sigma-Aldrich. (n.d.). Pull-down assays.

- Bitesize Bio. (2022, February 2).

- Demole, E., & Stoll, M. (1962). U.S. Patent No. 4,014,919. Washington, DC: U.S.

- Wikipedia. (n.d.). Jasmonic acid.

- Biology Lectures. (2022, November 18). Pull Down Assay Protocol [Video]. YouTube.

- Thavaselvan, A. (2008). Extraction of Essential Oils from Jasmine Flower Using Solvent Extraction Method: A Study of Feed Ratio Effects. Universiti Malaysia Pahang.

- San Diego State University. (n.d.).

- Ahmad, P., et al. (2022). Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview. Frontiers in Plant Science, 13, 981939.

Sources

- 1. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Jasmonic acid - Wikipedia [en.wikipedia.org]

- 4. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 5. scispace.com [scispace.com]

- 6. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]

- 7. Interplant communication: airborne methyl jasmonate induces synthesis of proteinase inhibitors in plant leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Binding Mechanism Between Inositol Phosphate (InsP) and the Jasmonate Receptor Complex: A Computational Study [frontiersin.org]

- 9. Regulation of Expression of Proteinase Inhibitor Genes by Methyl Jasmonate and Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of expression of proteinase inhibitor genes by methyl jasmonate and jasmonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The Tomato Homolog of CORONATINE-INSENSITIVE1 Is Required for the Maternal Control of Seed Maturation, Jasmonate-Signaled Defense Responses, and Glandular Trichome Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Co-immunoprecipitation Assays to Detect Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 21. Quantification of jasmonic acid by SPME in tomato plants stressed by ozone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 25. Quantification of Jasmonic and Salicylic Acids in Rice Seedling Leaves | Springer Nature Experiments [experiments.springernature.com]

The Architecture of Resilience: An In-depth Technical Guide to the Endogenous Jasmonic Acid Biosynthesis Pathway

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the endogenous jasmonic acid (JA) biosynthesis pathway. Moving beyond a mere recitation of steps, this document delves into the subcellular orchestration, enzymatic intricacies, and regulatory logic that govern the production of this vital phytohormone. The content herein is structured to provide not only foundational knowledge but also actionable, field-proven methodologies for the precise analysis of this critical signaling network.

Section 1: The Significance of Jasmonic Acid: A Prelude to the Pathway

Jasmonic acid and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules integral to plant survival and development.[1] These compounds are central to a plant's ability to mount robust defense responses against a wide array of biotic stresses, such as insect herbivory and pathogen infection, as well as abiotic challenges like wounding and UV radiation.[1][2][3] Beyond its role in defense, the JA signaling pathway meticulously regulates a spectrum of developmental processes, including root growth, fruit ripening, senescence, and pollen development.[1][2][4] Understanding the biosynthesis of JA is therefore fundamental to comprehending the intricate mechanisms that govern plant resilience and developmental plasticity. This knowledge is paramount for the development of novel strategies in crop protection and for identifying new targets in therapeutic discovery.

Section 2: The Biosynthetic Machinery: A Two-Compartment Symphony

The biosynthesis of jasmonic acid is a spatially and temporally regulated process that unfolds across two distinct cellular compartments: the chloroplast and the peroxisome.[5] This subcellular partitioning is not arbitrary but rather a sophisticated arrangement that ensures the efficient and controlled production of this potent signaling molecule. The initial steps, which involve the oxygenation and cyclization of a fatty acid precursor, are sequestered within the chloroplast, while the final modifications to produce mature JA occur in the peroxisome.[1][5]

The Chloroplast Phase: Forging the Core Structure

The journey to jasmonic acid begins with the release of α-linolenic acid (α-LeA), an 18-carbon polyunsaturated fatty acid, from the chloroplast membranes.[1] This initial step is catalyzed by the action of phospholipases.[6] Once liberated, α-LeA is subjected to a series of enzymatic transformations:

-

Oxygenation by 13-Lipoxygenase (13-LOX): The first committed step in JA biosynthesis is the stereospecific oxygenation of α-LeA by 13-lipoxygenase (13-LOX).[7] This reaction introduces a hydroperoxy group at the 13th carbon, yielding (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[8] The strict substrate specificity of 13-LOX is a critical control point, ensuring that the correct fatty acid hydroperoxide enters the pathway.

-

Dehydration and Cyclization by Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC): The unstable 13-HPOT is rapidly converted into an unstable allene oxide by the enzyme allene oxide synthase (AOS).[8][9] This highly reactive intermediate is then efficiently cyclized by allene oxide cyclase (AOC) to form the first cyclic intermediate, (cis)-(+)-12-oxophytodienoic acid (OPDA).[10] The sequential action of AOS and AOC is crucial for the formation of the characteristic cyclopentenone ring structure of jasmonates.[1][11][12]

The chloroplast-localized synthesis of OPDA represents the completion of the first stage of JA biosynthesis.[1] OPDA itself is a signaling molecule with biological activity, but for the production of JA, it must be transported out of the chloroplast and into the peroxisome.[5][6]

The Peroxisomal Phase: Tailoring the Final Product

Upon its arrival in the peroxisome, OPDA undergoes the final steps of its transformation into jasmonic acid. This latter half of the pathway involves a reduction reaction followed by a series of β-oxidation cycles.[1][7]

-

Reduction by 12-oxophytodienoate Reductase 3 (OPR3): The cyclopentenone ring of OPDA is reduced by the enzyme 12-oxophytodienoate reductase 3 (OPR3).[13][14][15] This reaction is highly stereospecific, with OPR3 showing a strong preference for the naturally occurring isomer of OPDA.[12][15] The product of this reduction is 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[12]

-

β-Oxidation: The octanoic acid side chain of OPC-8:0 is then shortened through three cycles of β-oxidation.[1][7] This process, analogous to fatty acid degradation, involves a series of enzymatic reactions catalyzed by acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT).[1] The culmination of these reactions is the formation of (+)-7-iso-jasmonic acid, which then isomerizes to the more stable (+)-jasmonic acid.[16]

The following diagram illustrates the key steps and subcellular localization of the endogenous jasmonic acid biosynthesis pathway.

Section 3: Quantitative Analysis of Endogenous Jasmonates: A Methodological Deep Dive

The accurate quantification of endogenous jasmonates is crucial for understanding their physiological roles. Due to their low abundance and the complexity of the plant matrix, highly sensitive and selective analytical techniques are required.[17] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for this purpose.[17][18]

Experimental Protocol: Quantification of Jasmonates by HPLC-MS/MS

This protocol provides a robust method for the extraction, purification, and quantification of jasmonates from plant tissues. The causality behind key steps is explained to ensure a self-validating system.

Materials and Reagents:

-

Liquid nitrogen

-

Mortar and pestle or bead mill homogenizer

-

Microcentrifuge tubes (1.5 or 2.0 mL)

-

Refrigerated centrifuge (4°C)

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Vacuum manifold for SPE

-

Vacuum concentrator or nitrogen evaporator

-

HPLC-MS/MS system

-

Extraction Solvent: Acetonitrile/Water/Formic Acid (80:19:1, v/v/v)

-

Internal Standards (IS): Deuterium-labeled jasmonic acid (e.g., d6-JA) and JA-Isoleucine (e.g., d6-JA-Ile)

-

SPE Wash Solution: 1% Acetic Acid in water

-

SPE Elution Solvent: 80% Methanol in water

-

Mobile Phase A: 0.1% Formic Acid in water

-

Mobile Phase B: 0.1% Formic Acid in acetonitrile

Step-by-Step Methodology:

-

Sample Collection and Homogenization:

-

Immediately flash-freeze collected plant tissue (50-100 mg) in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. Rationale: Rapid freezing and grinding in a frozen state prevent enzymatic degradation of jasmonates.

-

-

Extraction:

-

Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

-

Add 1 mL of cold extraction solvent containing a known amount of internal standards (e.g., 1 ng of each). Rationale: The addition of a stable isotope-labeled internal standard at the earliest stage is critical. It mimics the behavior of the endogenous analyte throughout the extraction, purification, and analysis, correcting for sample loss and matrix effects, thus ensuring accurate quantification.[2]

-

Vortex vigorously and incubate on a shaker for 60 minutes at 4°C.

-

-

Centrifugation:

-

Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Equilibrate the cartridge with 1 mL of SPE Wash Solution.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 1 mL of SPE Wash Solution to remove polar impurities.

-

Elute the jasmonates with 1 mL of SPE Elution Solvent into a clean collection tube. Rationale: SPE is a crucial cleanup step that removes interfering compounds from the complex plant extract, thereby improving the sensitivity and selectivity of the subsequent MS analysis.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to complete dryness using a vacuum concentrator or under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

-

HPLC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample into the HPLC-MS/MS system.

-

Separate the jasmonates using a C18 reversed-phase column with a gradient elution profile.

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Rationale: MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

-

The following diagram outlines the experimental workflow for jasmonate quantification.

Data Presentation: Typical Endogenous Jasmonate Levels

The table below summarizes typical concentrations of key jasmonates in Arabidopsis thaliana leaves under control and wounded conditions, providing a valuable reference for researchers.

| Compound | Condition | Concentration (pmol/g fresh weight) | Reference |

| Jasmonic Acid (JA) | Unwounded Control | < 5 | [1][17] |

| Jasmonic Acid (JA) | Wounded | 391 | [1][17] |

| JA-Isoleucine (JA-Ile) | Unwounded Control | < 10 | [11] |

| JA-Isoleucine (JA-Ile) | Wounded | ~10% of JA levels | [11] |

| 12-OPDA | Unwounded Control | ~10-20 | [13] |

| 12-OPDA | Wounded | ~200-400 | [13] |

Section 4: Gene Expression Analysis of the Jasmonate Biosynthesis Pathway

To gain a deeper understanding of the regulation of JA biosynthesis, it is often necessary to analyze the expression levels of the key biosynthetic genes. Quantitative real-time PCR (qRT-PCR) is a widely used and powerful technique for this purpose.

Experimental Protocol: qRT-PCR Analysis of JA Biosynthesis Genes

This protocol provides a detailed methodology for analyzing the expression of JA biosynthesis genes.

Materials and Reagents:

-

Liquid nitrogen

-

RNA extraction kit (e.g., TRIzol or plant-specific kits)

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green-based)

-

qRT-PCR instrument

-

Gene-specific primers for target genes (e.g., LOX2, AOS, AOC3, OPR3) and a reference gene (e.g., ACTIN or UBIQUITIN)

Step-by-Step Methodology:

-

RNA Extraction and DNase Treatment:

-

Homogenize flash-frozen plant tissue in liquid nitrogen.

-

Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Rationale: Removal of genomic DNA is essential to prevent its amplification during PCR, which would lead to inaccurate quantification of gene expression.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit. Rationale: Reverse transcriptase converts the RNA template into a more stable DNA copy, which can then be used as a template for PCR amplification.

-

-

qRT-PCR:

-

Set up the qRT-PCR reactions by combining the cDNA template, gene-specific primers, and qRT-PCR master mix.

-

Perform the qRT-PCR in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls to check for contamination and a melt curve analysis to verify the specificity of the amplified products. Rationale: Melt curve analysis helps to ensure that a single, specific product has been amplified, confirming the validity of the qRT-PCR results.

-

-

Data Analysis:

-

Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of a stably expressed reference gene. Rationale: Normalization to a reference gene corrects for variations in RNA input and reverse transcription efficiency, allowing for accurate comparison of gene expression levels across different samples.

-

Section 5: Conclusion: An Integrated Perspective

The endogenous jasmonic acid biosynthesis pathway is a testament to the elegance and efficiency of plant metabolic networks. Its compartmentalized nature, coupled with the precise regulation of its key enzymes, allows for a rapid and robust response to a myriad of environmental cues. For researchers in plant science and drug development, a thorough understanding of this pathway, from the molecular mechanisms to the analytical methodologies, is indispensable. The protocols and data presented in this guide provide a solid foundation for the rigorous investigation of jasmonate biology, paving the way for future discoveries and applications in agriculture and medicine.

References

-

Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany, 64(4), 1029-1055. [Link]

-

Chung, H. S., et al. (2008). On the initiation of jasmonate biosynthesis in wounded leaves. Plant Physiology, 146(3), 1394-1405. [Link]

-

Schaller, A., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis - structure, function, regulation. Phytochemistry, 70(13-14), 1532-1544. [Link]

-

Avanci, N. C., et al. (2010). Jasmonates are phytohormones with multiple functions, including plant defense and reproduction. Genetics and Molecular Research, 9(1), 484-505. [Link]

-

Breithaupt, C., et al. (2001). X-ray structure of 12-oxophytodienoate reductase 1 provides structural insight into substrate binding and specificity. Structure, 9(1), 79-88. [Link]

-

Schaller, F., et al. (2000). 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis. Planta, 210(6), 979-984. [Link]

-

Wikipedia. (n.d.). 12-oxophytodienoate reductase. In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Kienow, L., et al. (2008). A 4-Coumarate:CoA Ligase-Like Enzyme Catalyzes the First Step of Peroxisomal β-Oxidation of the Jasmonic Acid Precursor 12-Oxophytodienoic Acid. Journal of Biological Chemistry, 283(48), 33649-33657. [Link]

-

Turner, J. G., et al. (2002). The Jasmonate Signal Pathway. The Plant Cell, 14(Suppl), S153-S164. [Link]

-

Wasternack, C. (2014). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany, 114(5), 1025-1049. [Link]

-

Ahmad, P., et al. (2016). Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences, 17(12), 2056. [Link]

-

Pan, X., et al. (2010). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. BMC Plant Biology, 10, 228. [Link]

-

Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. [Link]

-

Li, C., et al. (2019). Transporter-Mediated Subcellular Distribution in the Metabolism and Signaling of Jasmonates. Frontiers in Plant Science, 10, 431. [Link]

-

Wikipedia. (n.d.). Jasmonic acid. In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Restek. (n.d.). Internal Standards: How Does It Work?. Restek. [Link]

-

Hu, P., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(7), 3945. [Link]

-

Koley, S., et al. (2023). Phytohormone Priming of Tomato Plants Evoke Differential Behavior in Rhizoctonia solani During Infection, With Salicylate Priming Imparting Greater Tolerance Than Jasmonate. Phytopathology, 113(1), 114-126. [Link]

-

Brash, A. R. (2010). The reaction mechanism of allene oxide synthase: Interplay of theoretical QM/MM calculations and experimental investigations. Archives of Biochemistry and Biophysics, 502(1), 1-11. [Link]

-

Sivasankar, S., et al. (2000). Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato. Plant Physiology, 122(4), 1335-1342. [Link]

-

Howe, G. A., & Schaller, A. (2008). Jasmonates: what ALLENE OXIDE SYNTHASE does for plants. Journal of Experimental Botany, 59(10), 2571-2579. [Link]

-

Strassner, J., et al. (2002). 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis. The Plant Journal, 29(5), 629-637. [Link]

-

UniProt. (2005). OPR1 - 12-oxophytodienoate reductase 1 - Arabidopsis thaliana (Mouse-ear cress). UniProtKB. [Link]

-

Otto, M., & Fahl, A. (2019). ALLENE OXIDE SYNTHASE and HYDROPEROXIDE LYASE, Two Non-Canonical Cytochrome P450s in Arabidopsis thaliana and Their Different Roles in Plant Defense. International Journal of Molecular Sciences, 20(12), 3051. [Link]

-

Dumin, E., et al. (2019). 12-oxophytodienoic acid reductase 3 (OPR3) functions as NADPH-dependent α,β-ketoalkene reductase in detoxification and monodehydroascorbate reductase in redox homeostasis. bioRxiv. [Link]

-

Zhang, Y., et al. (2022). Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. Foods, 11(16), 2498. [Link]

-

Wasternack, C. (2007). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany, 100(4), 681-697. [Link]

-

Bowles, D. (2016). Jasmonates: biosynthesis, perception and signal transduction. Aston Publications Explorer. [Link]

-

Pauwels, L., & Goossens, A. (2011). Jasmonate Signalling: Toward an Integrated View. Plant Physiology, 156(4), 1549-1561. [Link]

-

Hu, P., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(7), 3945. [Link]

-

Hu, P., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(7), 3945. [Link]

-

Zhou, G., et al. (2018). Both Allene Oxide Synthases Genes Are Involved in the Biosynthesis of Herbivore-Induced Jasmonic Acid and Herbivore Resistance in Rice. International Journal of Molecular Sciences, 19(10), 3121. [Link]

-

Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021-1058. [Link]

-

He, S. Y., & Zhang, H. (2014). Jasmonate signaling and manipulation by pathogens and insects. Current Opinion in Plant Biology, 20, 1-7. [Link]

-

Schaller, A. (2004). Biosynthesis and Metabolism of Jasmonates. In Jasmonate Signaling. Springer. [Link]

-

Acosta, I. F., & Farmer, E. E. (2010). Jasmonate Signaling: Methods and Protocols. Methods in Molecular Biology, 639. [Link]

-

Li, T., et al. (2021). Expression analysis of genes involved in jasmonate biosynthesis following MeJA treatment and wounding in S. tora leaves. BMC Genomics, 22(1), 1-15. [Link]

Sources

- 1. Wound-Induced Endogenous Jasmonates Stunt Plant Growth by Inhibiting Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Why Choose Internal Standard Over External Standard in Chromatographic Quantification? - Knowledge - Aijiren Technology [aijirenvial.com]

- 3. Transcriptomic analysis of methyl jasmonate treatment reveals gene networks involved in drought tolerance in pearl millet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptomics Reveals the Molecular Basis for Methyl Jasmonate to Promote the Synthesis of Monoterpenoids in Schizonepeta tenuifolia Briq - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 6. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the initiation of jasmonate biosynthesis in wounded leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the initiation of jasmonate biosynthesis in wounded leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | A Holistic Approach to Analyze Systemic Jasmonate Accumulation in Individual Leaves of Arabidopsis Rosettes Upon Wounding [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. journals.plos.org [journals.plos.org]

- 15. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 18. learning.sepscience.com [learning.sepscience.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Jasmonic Acid

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules integral to a plant's ability to respond to a wide array of environmental and developmental cues.[1] This guide provides a comprehensive technical overview of the molecular structure and chemical properties of jasmonic acid, intended for researchers, scientists, and professionals in drug development. We will delve into the stereochemical nuances of the molecule, its biosynthesis and metabolic pathways, and its chemical reactivity, which collectively underpin its diverse biological functions. Furthermore, this guide will present detailed, field-proven experimental protocols for the extraction, quantification, and functional analysis of jasmonic acid, thereby providing a robust framework for its investigation.

Molecular Architecture of Jasmonic Acid

Jasmonic acid is a cyclopentanone-based oxylipin, a class of oxygenated fatty acid derivatives.[2][3] Its systematic IUPAC name is {(1R,2R)-3-Oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetic acid.[4][5] The foundational structure of jasmonic acid is characterized by a five-membered cyclopentanone ring substituted with a pentenyl side chain and an acetic acid side chain.[6][7]

Key Structural Features:

-

Cyclopentanone Ring: A five-carbon ring containing a ketone functional group at position C-3.[6][7]

-

Pentenyl Side Chain: A five-carbon chain with a cis (Z) double bond between C-2' and C-3', attached to C-2 of the cyclopentanone ring.[8]

-

Acetic Acid Side Chain: A two-carbon carboxylic acid moiety attached to C-1 of the cyclopentanone ring.[8]

-

Chiral Centers: Jasmonic acid possesses two chiral centers at positions C-3 and C-7 (the first carbon of the pentenyl side chain), giving rise to four possible stereoisomers.[9][10] The naturally occurring and most biologically active form is (+)-7-iso-jasmonic acid, which has the (3R,7S) configuration. However, the cis configuration of the side chains is thermodynamically less stable and can epimerize at C-7 to the more stable trans form, which also exhibits high biological activity.[6]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈O₃ | [8] |

| Molecular Weight | 210.27 g/mol | [8][11] |

| CAS Number | 6894-38-8 | [8] |

| Appearance | Colorless liquid | [8] |

| pKa | 4.71 | [7] |

Chemical Properties and Reactivity

The chemical behavior of jasmonic acid is dictated by its functional groups: the carboxylic acid, the ketone, and the alkene. These moieties are the sites of metabolic modifications that modulate the activity, transport, and degradation of the hormone.

2.1. Biosynthesis: The Octadecanoid Pathway

Jasmonic acid is synthesized from α-linolenic acid, an 18-carbon fatty acid, through the octadecanoid pathway.[1][4] This pathway is a prime example of compartmentalized metabolism, involving enzymes in both the chloroplasts and peroxisomes.[3][12]

The biosynthesis commences in the chloroplast with the oxygenation of α-linolenic acid by 13-lipoxygenase (13-LOX) to form a hydroperoxide.[2][4] This intermediate is then converted to an unstable allene oxide by allene oxide synthase (AOS) .[2][4] Subsequently, allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form 12-oxophytodienoic acid (OPDA).[4][13] OPDA is then transported to the peroxisome. Inside the peroxisome, OPDA undergoes reduction of the cyclopentenone ring and a series of β-oxidations to shorten the carboxylic acid side chain, ultimately yielding (+)-7-iso-jasmonic acid.[4] This isomer can then be enzymatically or non-enzymatically converted to the more stable (-)-jasmonic acid.[4]

2.2. Metabolism and Inactivation

The biological activity of jasmonic acid is tightly regulated through a variety of metabolic conversions. These modifications can either activate, inactivate, or prepare the molecule for degradation or transport. Key metabolic routes include:

-

Conjugation with Amino Acids: The carboxyl group of jasmonic acid can be conjugated with various amino acids. The conjugation with isoleucine to form jasmonoyl-isoleucine (JA-Ile) is of particular significance, as this is the primary biologically active form that initiates the signaling cascade.[1][6]

-

Methylation: The formation of the volatile ester, methyl jasmonate (MeJA) , is catalyzed by jasmonic acid carboxyl methyltransferase. MeJA is involved in long-distance signaling, including inter-plant communication.[4]

-

Hydroxylation and Sulfation: Hydroxylation at C-11 or C-12, followed by sulfation, are common inactivation and degradation pathways.[6][14]

-

Decarboxylation: The removal of the carboxyl group can lead to the formation of the fragrant compound jasmone.[4]

Biological Functions and Signaling Pathway

Jasmonic acid is a master regulator of plant defense against a broad spectrum of biotic and abiotic stresses, as well as a key player in various developmental processes.[4][12] Its functions range from inducing the production of anti-herbivore compounds and pathogen resistance proteins to regulating root growth, flowering, and senescence.[2][4]

The canonical jasmonic acid signaling pathway is initiated by the binding of the active form, JA-Ile, to its co-receptors, the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a member of the JASMONATE-ZIM DOMAIN (JAZ) family of repressor proteins.[15][16] This binding event targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[15][16] The degradation of the JAZ repressor liberates transcription factors, most notably MYC2 , which then activate the expression of a plethora of jasmonate-responsive genes, leading to the observed physiological responses.[15][16]

Experimental Protocols

The study of jasmonic acid necessitates robust and sensitive methodologies for its extraction, quantification, and the assessment of its biological activity. The following protocols are presented as a guide for researchers in the field.

4.1. Extraction and Purification of Jasmonates from Plant Tissue

This protocol outlines a method for the extraction and purification of jasmonates from plant tissue, optimized for subsequent analysis by LC-MS/MS.[1][4]

Materials:

-

Plant tissue (fresh or frozen in liquid nitrogen)

-

Mortar and pestle, pre-chilled

-

Extraction solvent: 80% methanol or a mixture of isopropanol, water, and hydrochloric acid

-

Internal standards (e.g., deuterated JA and JA-Ile)

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Methanol, acetonitrile, and formic acid (LC-MS grade)

-

Refrigerated centrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Sample Preparation: Weigh 50-200 mg of plant tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add 1 mL of cold extraction solvent containing the internal standards. Vortex vigorously and incubate on a shaker at 4°C for 30 minutes.

-

Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the jasmonates with 1 mL of 80% methanol.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

4.2. Quantification of Jasmonates by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of jasmonates.[1][17]

Instrumentation and Parameters:

| Parameter | Typical Setting |

| HPLC System | UPLC or HPLC |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start at 10-20% B, ramp to 95-100% B over 10-15 min, hold, then re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole or similar |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | Specific precursor-to-product ion transitions for each jasmonate and internal standard |

Data Analysis:

Quantification is achieved by creating a calibration curve using authentic standards and their corresponding internal standards. The peak area ratios of the endogenous jasmonates to their respective internal standards are used to determine their concentrations in the original plant tissue.

4.3. Bioassays for Jasmonate-Dependent Defenses

To assess the biological activity of jasmonic acid and the functionality of its signaling pathway, various bioassays can be employed. These often involve challenging plants with biotic stressors and observing the resulting defense responses.[12][18]

Example Bioassay: Pathogen Infection

-

Plant Material: Use wild-type plants and mutants deficient in jasmonate biosynthesis or signaling (e.g., coi1 mutants).

-

Pathogen Culture: Grow a necrotrophic pathogen, such as Botrytis cinerea, on an appropriate medium.

-

Inoculation: Inoculate the leaves of 4- to 5-week-old plants with a spore suspension of the pathogen.

-

Incubation: Maintain the inoculated plants under high humidity to facilitate infection.

-

Disease Scoring: After 3-4 days, assess the extent of disease symptoms, such as lesion size and tissue maceration. Jasmonate-deficient mutants are expected to show increased susceptibility compared to wild-type plants.

4.4. Analysis of Jasmonate-Regulated Gene Expression

The activation of the jasmonate signaling pathway leads to changes in the expression of numerous genes. Quantitative real-time PCR (qRT-PCR) is a common method to analyze the expression of specific jasmonate-responsive genes.[14][19]

Procedure:

-

Treatment: Treat plants with methyl jasmonate or subject them to a stress that induces jasmonate production (e.g., wounding).

-

RNA Extraction: Harvest tissue at various time points after treatment and extract total RNA using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qRT-PCR: Perform qRT-PCR using primers specific for the jasmonate-responsive genes of interest (e.g., VSP2, PDF1.2) and a reference gene for normalization.

-

Data Analysis: Analyze the relative expression levels of the target genes to determine the effect of the jasmonate treatment.

4.5. Investigating Protein-Protein Interactions in Jasmonate Signaling

Understanding the molecular interactions between key signaling components is crucial. Pull-down assays are a valuable in vitro method to test for direct protein-protein interactions.[20]

Example: COI1-JAZ Interaction

-

Protein Expression: Express a tagged "bait" protein (e.g., GST-COI1) in E. coli and a "prey" protein (e.g., His-JAZ) in another system.

-

Bait Immobilization: Purify the bait protein and immobilize it on affinity beads (e.g., glutathione-sepharose for GST-tagged proteins).

-

Incubation: Incubate the immobilized bait protein with a lysate containing the prey protein in the presence and absence of coronatine (a JA-Ile mimic).

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an antibody against the prey protein's tag (e.g., anti-His). A stronger band in the presence of coronatine would indicate a hormone-dependent interaction.

Conclusion

Jasmonic acid is a structurally elegant and functionally versatile signaling molecule. Its chemical properties, particularly its stereochemistry and the reactivity of its functional groups, are intrinsically linked to its biosynthesis, metabolism, and its central role in orchestrating plant responses to the environment. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the multifaceted nature of jasmonic acid and its signaling network, paving the way for advancements in plant science, agriculture, and the development of novel therapeutic agents.

References

-

Jasmonic acid. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281166, Jasmonic acid. Retrieved January 10, 2026, from [Link]

-

Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany, 64(10), 1029-1055. [Link]

-

Li, Q., Li, Y., & Zhang, D. (2021). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 22(16), 8875. [Link]

-

Pieterse, C. M. J., van der Does, D., Zamioudis, C., Leon-Reyes, A., & van Wees, S. C. M. (2012). Bioassays for assessing jasmonate-dependent defenses triggered by pathogens, herbivorous insects, or beneficial rhizobacteria. Methods in Molecular Biology, 860, 481-495. [Link]

-

Creelman, R. A., & Mullet, J. E. (1995). Importance of the Chiral Centers of Jasmonic Acid in the Responses of Plants (Activities and Antagonism between Natural and Synthetic Analogs). Plant Physiology, 109(2), 647-653. [Link]

-

Liu, Y., & Timko, M. P. (2021). Simplified JA (jasmonic acid) biosynthetic and metabolic pathways and... ResearchGate. [Link]

-

Jasmonic acid. (n.d.). Grokipedia. Retrieved January 10, 2026, from [Link]

-

Fonseca, S., & Solano, R. (2013). Pull-down analysis of interactions among jasmonic acid core signaling proteins. Methods in Molecular Biology, 1011, 159-171. [Link]

-

Alan Wood. (n.d.). jasmonic acid. Compendium of Pesticide Common Names. Retrieved January 10, 2026, from [Link]

-

Creelman, R. A., & Mullet, J. E. (1995). Importance of the Chiral Centers of Jasmonic Acid in the Responses of Plants (Activities and Antagonism between Natural and Synthetic Analogs). PubMed. [Link]

-

Floková, K., Feussner, I., & Hause, B. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 429. [Link]

-

Fàbregas, N., & Lozano-Elena, F. (2020). Chemical Structures of Jasmonic Acid, Methyl Jasmonate, Methyl... ResearchGate. [Link]

-

Zhang, J., Jin, J., Xu, W., Lu, Y., & Chen, G. (2008). Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants. Phytochemical Analysis, 19(6), 552-558. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7251180, (+)-Jasmonic acid. Retrieved January 10, 2026, from [Link]

-

Radek, M., & Owczarek, K. (2019). Therapeutic Potential of Jasmonic Acid and Its Derivatives. International Journal of Molecular Sciences, 20(4), 885. [Link]

-

Sood, S. (2023). Displaying the chemical structure of Jasmonic acid and its derivatives. ResearchGate. [Link]

-

FooDB. (2010). Showing Compound Jasmonic acid (FDB015493). Retrieved January 10, 2026, from [Link]

-

Jasmonate: Study-Notes (With Diagram). (n.d.). Biology Discussion. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7251183, (+)-7-iso-Jasmonic acid. Retrieved January 10, 2026, from [Link]

-

Yan, J., Zhang, C., Gu, M., Bai, M. Y., Zhang, W., Qi, T., ... & Xie, D. (2013). The Arabidopsis callose synthase gene GSL5 is required for jasmonate-mediated defense against Botrytis cinerea. The Plant Cell, 25(11), 4581-4596. [Link]

-

Castillo, M. C., et al. (2011). New stereoisomeric derivatives of jasmonic acid generated by biotransformation with the fungus Gibberella fujikuroi affect human cancer cell growth. Redalyc. [Link]

-

Jin, B., & Wang, J. (2021). Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 22(16), 8875. [Link]

-

Ali, B., et al. (2023). The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview. Plants, 12(23), 3998. [Link]

-

Wasternack, C. (2007). Biosynthesis and metabolism of jasmonates. Semantic Scholar. [Link]

-

Jin, B., & Wang, J. (2021). Jasmonic Acid in Plant Responses. Encyclopedia MDPI. [Link]

-

Jin, B., & Wang, J. (2021). Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses. ResearchGate. [Link]

-

Browse, J. (2009). Jasmonates. WormBook: the online review of C. elegans biology. [Link]

-

Zlobin, I. E., & Salina, E. A. (2023). Jasmonic acid and salicylic acid modulate systemic reactive oxygen species signaling during stress responses. ResearchGate. [Link]

-

Jin, B., & Wang, J. (2021). Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses. PubMed Central. [Link]

-

Kumari, J. (2022, September 8). Phytohormones | JASMONIC ACID | Functions, Biosynthesis, Signaling | CSIR NET UNIT 6 [Video]. YouTube. [Link]

-

Lorenzo, Ó., & Solano, R. (2005). Jasmonate: Study-Notes (With Diagram). YouTube. [Link]

-

Kumari, J. (2023, November 17). Jasmonic Acid | Phytohormones | Botany | Jyoti Kumari | CSIR | GATE | DBT | ICMR | ICAR | CUET | [Video]. YouTube. [Link]

-

Raza, A., et al. (2024). Jasmonic Acid: A Versatile Phytohormone Regulating Growth, Physiology, and Biochemical Responses. ResearchGate. [Link]

-

Shevchenko, O. V., et al. (2012). JASMONIC ACID: ROLE IN BIOTECHNOLOGY AND THE REGULATION OF PLANTS BIOCHEMICAL PROCESSES. Biotechnologia Acta, 5(4), 22-35. [Link]

-

Ali, B., et al. (2023). The Multifaceted Role of Jasmonic Acid in Plant Stress Mitigation: An Overview. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Detection of Fungal Jasmonates by Liquid Chromatography Paired with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioproduction and extraction of jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]

- 12. Bioassays for assessing jasmonate-dependent defenses triggered by pathogens, herbivorous insects, or beneficial rhizobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 14. Development of marker genes for jasmonic acid signaling in shoots and roots of wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Protocols on Regulation of Gene Expression | Springer Nature Experiments [experiments.springernature.com]

- 20. Pull-down analysis of interactions among jasmonic acid core signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Jasmonic Acid Signaling Cascade in Arabidopsis thaliana

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that play a pivotal role in regulating a wide array of physiological and developmental processes in plants.[1][2] From orchestrating defenses against insect herbivores and necrotrophic pathogens to modulating growth, reproduction, and senescence, the JA signaling pathway is a central hub for integrating environmental cues with endogenous developmental programs.[1][3][4] This technical guide provides a comprehensive overview of the core jasmonic acid signaling cascade in the model organism Arabidopsis thaliana. We will dissect the molecular mechanisms of JA perception, signal transduction, and transcriptional reprogramming, offering field-proven insights into the experimental methodologies used to elucidate this critical pathway.

The Core Signaling Cassette: A Repressor-Centric Mechanism

At its heart, the JA signaling pathway operates through a sophisticated derepression mechanism. In the absence of a stimulus, the pathway is held in a repressed state by a family of transcriptional repressor proteins known as the JASMONATE ZIM-DOMAIN (JAZ) proteins.[5][6][7] The perception of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile), triggers a cascade of events leading to the degradation of these JAZ repressors, thereby liberating transcription factors to activate JA-responsive genes.[5][8]

The Bioactive Hormone: Jasmonoyl-Isoleucine (JA-Ile)

While several forms of jasmonates exist, the amino acid conjugate jasmonoyl-L-isoleucine (JA-Ile) is the primary bioactive form that initiates the signaling cascade in Arabidopsis.[8][9][10] The synthesis of JA-Ile from jasmonic acid is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1).[1] The concentration of JA-Ile rapidly increases in response to various stresses, such as wounding or pathogen attack, serving as the initial trigger for the downstream signaling events.[4]

The COI1-JAZ Co-Receptor Complex: Perception of the Signal

The perception of JA-Ile is a key regulatory step and involves a co-receptor complex formed by the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a JAZ protein.[8][9][10][11] COI1 is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[8] The binding of JA-Ile to a pocket within COI1 is stabilized by a degron sequence present in the JAZ protein.[8][11] This interaction is further enhanced by the presence of inositol pentakisphosphate (InsP5), which acts as a molecular glue, stabilizing the COI1-JAZ interaction.[9][10][11]

Degradation of JAZ Repressors: Unleashing the Response

The formation of the JA-Ile-COI1-JAZ ternary complex targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ligase.[1][8][12] Polyubiquitinated JAZ proteins are subsequently degraded by the 26S proteasome.[5][8] This degradation is the central event that derepresses the downstream transcriptional machinery.

Transcriptional Reprogramming: The Role of MYC Transcription Factors

In the repressed state, JAZ proteins bind to and inhibit the activity of various transcription factors, most notably the basic helix-loop-helix (bHLH) transcription factor MYC2.[5][13] MYC2 is a master regulator of a large subset of JA-responsive genes.[5][13][14] When JAZ proteins are degraded, MYC2 is released and can activate the transcription of its target genes by binding to G-box elements in their promoters.[5] Other MYC transcription factors, such as MYC3 and MYC4, act partially redundantly with MYC2 to regulate JA responses.[15]

To maintain tight control over the signaling pathway, the expression of JAZ genes is itself induced by MYC2, creating a negative feedback loop that rapidly replenishes the pool of JAZ repressors once the stimulus subsides.[7]

The Repressosome Complex: NINJA and TOPLESS

The repressive activity of JAZ proteins is mediated through their interaction with a co-repressor complex. JAZ proteins recruit the transcriptional co-repressor TOPLESS (TPL) and TPL-related proteins (TPRs) via an adaptor protein called NOVEL INTERACTOR OF JAZ (NINJA).[16][17][18][19] NINJA contains a TPL-binding EAR motif and acts as a bridge between JAZ proteins and the TPL co-repressor, which then mediates transcriptional repression through histone modification.[16][17] Some JAZ proteins can also directly recruit TPL through their own N-terminal EAR motifs.[1]

Figure 1: The core jasmonic acid signaling cascade in Arabidopsis thaliana.

Experimental Methodologies for Studying the JA Signaling Cascade

Elucidating the intricate protein-protein interactions and transcriptional changes within the JA signaling pathway requires a combination of molecular, genetic, and biochemical techniques.

Investigating Protein-Protein Interactions

The physical interactions between key signaling components are fundamental to the JA pathway. Several in vivo and in vitro methods are commonly employed to study these interactions.

The Y2H system is a powerful in vivo technique for identifying and characterizing binary protein-protein interactions.[20][21] It is particularly useful for screening libraries of potential interacting partners.